5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine
Description
5-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with an ethyl-linked 3,4-dimethoxyphenyl group at position 5 and an amino group at position 2. The 3,4-dimethoxyphenyl moiety enhances lipophilicity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-17-9-5-3-8(7-10(9)18-2)4-6-11-14-12(13)16-15-11/h3,5,7H,4,6H2,1-2H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYGTXBQUUCAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Cyanamide Cyclocondensation
A widely adopted route involves the cyclocondensation of 3,4-dimethoxyphenethylhydrazine with cyanamide derivatives. This method leverages the nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of cyanamide, followed by cyclization to form the 1,2,4-triazole core.
Procedure :
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Hydrazine Synthesis : 3,4-Dimethoxyphenethylamine is treated with hydrazine hydrate in ethanol under reflux to yield 3,4-dimethoxyphenethylhydrazine.
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Cyclocondensation : The hydrazine intermediate reacts with cyanamide in methanol at 60°C for 12 hours, catalyzed by potassium phosphate (K₃PO₄). The reaction proceeds via a tandem nucleophilic addition-cyclization mechanism, forming the triazole ring.
Optimization :
Imidate Cyclization
Alternative pathways utilize imidate intermediates derived from 3,4-dimethoxyphenethylamine. Kalisiak’s protocol (2008) demonstrates that imidates, formed by reacting nitriles with hydrazines, undergo cyclization in tetrahydrofuran (THF) with hydrazine hydrate.
Mechanistic Insight :
-
Imidate Formation : Dimethyl cyanodithioimidocarbonate reacts with 3,4-dimethoxyphenethylamine to generate an imidate intermediate.
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Cyclization : Hydrazine hydrate induces ring closure via nucleophilic displacement, yielding the 5-amino-1,2,4-triazole scaffold.
Challenges :
Electrochemical Synthesis
Anodic Oxidation of Hydrazones
A novel electrochemical method employs hydrazones derived from 3,4-dimethoxybenzaldehyde and arylhydrazines. This approach, reported by Yang et al. (2023), utilizes a graphite anode and platinum cathode in methanol under constant current.
Procedure :
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Hydrazone Preparation : 3,4-Dimethoxybenzaldehyde reacts with phenylhydrazine in ethanol to form the hydrazone.
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Electrochemical Cyclization : The hydrazone, cyanamide, KI, and K₃PO₄ are subjected to anodic oxidation (10 mA, 6 hours), inducing cyclization to the triazole.
Advantages :
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Atom Economy : No need for stoichiometric oxidants.
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Scalability : Reactions are conducted in undivided cells, simplifying scale-up.
Copper-Catalyzed Methods
Cu(I)-Mediated Cycloaddition
While CuAAC is predominantly used for 1,2,3-triazoles, modified protocols enable 1,2,4-triazole synthesis. Berkel et al. (2012) demonstrated that Cu(I) catalysts promote the cyclization of α,α-dichlorotosyl hydrazones with primary amines.
Adaptation for Target Compound :
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Hydrazone Synthesis : 3,4-Dimethoxyphenethylhydrazine reacts with α,α-dichlorotosyl chloride to form a vinyldiazene intermediate.
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Cyclization : CuI (10 mol%) in acetonitrile-ethanol (1:1) facilitates N–N bond formation, yielding the triazole.
Yield : 60–65%, limited by competing side reactions.
Comparative Analysis of Methods
Mechanistic Insights
Cyclocondensation Mechanism
The reaction between 3,4-dimethoxyphenethylhydrazine and cyanamide proceeds via:
Electrochemical Pathway
Anodic oxidation generates iodonium ions (I⁺), which abstract hydride from the hydrazone, forming a radical intermediate. Subsequent coupling with cyanamide and cyclization yields the triazole.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
- **
Oxidation: Potassium permanganate in an acidic medium.
Biological Activity
5-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine (CAS Number: 1235279-92-1) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.281 g/mol
- SMILES : COc1cc(CCc2[nH]nc(n2)N)ccc1OC
Biological Activity Overview
The compound has been primarily investigated for its antiproliferative properties against various cancer cell lines. Key findings from the literature include:
- Antiproliferative Activity :
- Mechanism of Action :
- Structure-Activity Relationships (SAR) :
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3c | HT-29 | 0.21 | Tubulin polymerization inhibition |
| 3e | A549 | 0.40 | Apoptosis induction |
| 3f | MCF-7 | 0.21 | Cell cycle arrest |
| CA-4 | Various | 525 | Reference compound |
Note: CA-4 (Combretastatin A-4) is a known vascular disrupting agent used as a reference for comparison in antiproliferative studies.
In Vivo Studies
In vivo evaluations have indicated that certain derivatives can significantly reduce tumor growth in animal models. For example, compound 3c was tested in Balb/c mice with syngeneic hepatocellular carcinoma and showed promising results in inhibiting tumor growth .
Scientific Research Applications
Biological Activities
Antifungal Activity : Research has indicated that triazole derivatives exhibit antifungal properties. The presence of the dimethoxyphenyl group in this compound may enhance its interaction with fungal enzymes or receptors, potentially leading to effective antifungal agents.
Antitumor Properties : Triazole compounds have been studied for their anticancer effects. Preliminary studies suggest that 5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine could inhibit cell proliferation in various cancer cell lines.
Neuroprotective Effects : Recent investigations into triazole derivatives have shown promise in neuroprotection. This compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of triazole derivatives demonstrated that compounds similar to this compound effectively inhibited the growth of Candida albicans. The results indicated a dose-dependent response with significant inhibition at higher concentrations.
Case Study 2: Antitumor Activity
In vitro studies on breast cancer cell lines showed that this triazole derivative reduced cell viability significantly compared to control groups. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Inhibition of Candida albicans growth | [Case Study 1] |
| Antitumor | Reduced viability in breast cancer cells | [Case Study 2] |
| Neuroprotective | Modulation of neuroinflammatory pathways | Ongoing research |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
Tautomerism and Stability
- Unlike N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine, which exists as a 1:1 tautomeric mixture , the target compound’s ethyl bridge likely stabilizes the 1H-triazole form, minimizing tautomeric shifts.
Q & A
Basic Research Questions
Q. How can the molecular structure of 5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and dihedral angles between the triazole ring and dimethoxyphenyl group. Planarity analysis (e.g., dihedral angles <5°) ensures structural integrity .
- Spectroscopic techniques :
- NMR : Analyze H and C NMR spectra to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole NH at δ 6.5–7.0 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., [M+H] at m/z 305.1) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; work in a fume hood .
- Waste disposal : Segregate chemical waste in labeled containers and collaborate with certified biohazard disposal services .
- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and rinse contaminated skin with water for 15 minutes .
Q. What synthetic routes are available for producing this compound with optimal yield?
- Methodology :
- Multi-step synthesis : Start with 3,4-dimethoxyphenethylamine. React with cyanogen bromide to form a thiourea intermediate, followed by cyclization with hydrazine hydrate under reflux (70°C, 12h) .
- Yield optimization : Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., KCO) to enhance cyclization efficiency. Monitor reaction progress via TLC (R ≈ 0.4 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?
- Methodology :
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Analog synthesis : Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) .
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Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC range: 2–128 µg/mL). Include positive controls (e.g., ciprofloxacin) .
Substituent MIC (µg/mL) Activity Trend 3,4-Dimethoxy 8 Baseline 3,4-Dichloro 4 ↑ 2-fold 3,4-Diethyl 32 ↓ 4-fold Table 1. SAR data for analogs against S. aureus
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare protocols (e.g., inoculum size, incubation time). For example, a 10 CFU/mL inoculum may show higher MICs than 10 CFU/mL .
- Validation assays : Replicate studies under standardized CLSI guidelines. Use isogenic mutant strains to isolate target-specific effects .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- In silico tools :
- ADMET Prediction : Use SwissADME to estimate logP (~2.1), indicating moderate lipophilicity. Poor blood-brain barrier permeability (TPSA >80 Ų) .
- Molecular docking : Simulate binding to CYP3A4 (PDB ID: 1TQN) to assess metabolic stability. Low binding energy (<-8 kcal/mol) suggests slow clearance .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Forced degradation : Incubate at pH 1–13 (37°C, 24h). Monitor degradation via HPLC (C18 column, 254 nm). Stable at pH 5–7 but hydrolyzes in acidic/basic conditions .
- Thermal analysis : Use DSC/TGA to identify decomposition onset (>200°C) .
Methodological Notes
- Experimental design : For bioactivity studies, adopt randomized block designs (split-plot for multi-factor assays) to minimize variability .
- Data interpretation : Cross-validate spectral data with computational models (e.g., Gaussian DFT for NMR chemical shifts) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
